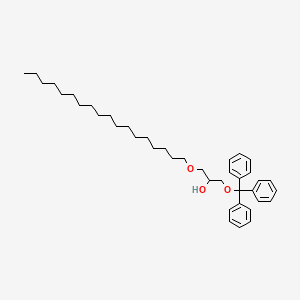
1-O-Octadecyl-3-O-trityl-rac-glycerol
Descripción general
Descripción
1-O-Octadecyl-3-O-trityl-rac-glycerol is a useful research compound. Its molecular formula is C40H58O3 and its molecular weight is 586.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
1-O-Octadecyl-3-O-trityl-rac-glycerol has been studied for its potential antitumor properties. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in tumor cells while sparing normal cells, making them promising candidates for cancer therapy .
| Compound | Cancer Cell Line | Cytotoxicity Level |
|---|---|---|
| 1-O-Octadecyl-2-O-methyl-rac-glycerol | HeLa | High |
| 1-O-Octadecyl-2-O-methyl-rac-glycerol | MCF-7 | Moderate |
Cryopreservation
The compound's lipophilic nature makes it suitable for use as a cryoprotective agent. It has been investigated for its ability to protect mononuclear cells during freezing processes, which is crucial in biobanking and regenerative medicine . The mechanism involves stabilizing cellular membranes, thereby preventing ice crystal formation that can damage cells.
Immunomodulation
Research has highlighted the immunomodulatory effects of 1-O-octadecyl derivatives, including their ability to enhance immune responses. These compounds have been shown to stimulate the release of nitric oxide in immune cells, which plays a critical role in immune defense mechanisms .
| Application | Effect |
|---|---|
| Immune Response Enhancement | Increased nitric oxide production |
| Antineoplastic Activity | Induction of apoptosis in cancer cells |
Drug Delivery Systems
Due to its amphiphilic nature, this compound is being explored as a component in drug delivery systems. Its ability to form liposomes and micelles allows for improved solubility and bioavailability of hydrophobic drugs, enhancing therapeutic efficacy .
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of 1-O-octadecyl-2-O-methyl-rac-glycerol against L1210 lymphoid leukemia demonstrated significant tumor reduction in treated mice compared to controls. The study highlighted the compound's mechanism involving apoptosis induction via mitochondrial pathways .
Case Study 2: Cryopreservation of Mononuclear Cells
In a comparative analysis of cryoprotectants, this compound was found to outperform traditional agents like dimethyl sulfoxide (DMSO) in preserving cell viability post-thawing. This finding underscores its potential utility in clinical settings where cell preservation is paramount .
Análisis De Reacciones Químicas
Step 1: Preparation of 1-O-Octadecyl-sn-glycerol
-
Reaction : Williamson ether synthesis between 1,3-O-benzylidene glycerol and bromooctadecane using NaNH₂ as a base.
-
Yield : ~93% after deprotection with p-toluenesulfonic acid (p-TsOH) in methanol .
-
Key Data :
Step 2: Trityl Protection at sn-3 Position
-
Reaction : Reaction of 1-O-octadecyl-sn-glycerol with 4-monomethoxytrityl chloride (MMTr-Cl) in pyridine with DMAP catalysis.
-
Characterization :
Functional Group Transformations
The trityl group enables selective modifications at the sn-2 hydroxyl group while protecting the sn-3 position:
Tosylation at sn-2 Position
-
Reaction : Tosylation of 1-O-octadecyl-3-O-trityl-rac-glycerol with tosyl chloride (TsCl) in pyridine.
-
Application : Generates a leaving group for subsequent nucleophilic substitutions (e.g., epoxidation or alkylation) .
Phosphorylation Reactions
-
Reaction : Phosphorylation at the sn-2 hydroxyl group using phosphorylating agents like POCl₃ or phosphoramidites.
-
Example : Synthesis of 1-O-octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 derivatives .
-
Key Data :
Trityl Group Removal
-
Reaction : Acidic deprotection using H₂SO₄ or HCl in aqueous/organic solvent mixtures.
-
Yield : Quantitative recovery of 1-O-octadecyl-sn-glycerol after workup .
Catalytic Hydrogenolysis
-
Reaction : Removal of benzyl groups (if present) via hydrogenolysis with Pd/C or PtO₂ catalysts.
-
Application : Used in synthesizing antiviral lipid conjugates .
Antiviral Prodrug Development
-
Example : Conjugation with nucleoside analogs (e.g., GS-441524) to enhance cellular uptake.
Membrane Lipid Studies
-
Role : Modulates membrane fluidity and enzyme activity due to its long alkyl chain and trityl group .
Reaction Optimization and Challenges
Propiedades
Número CAS |
86334-56-7 |
|---|---|
Fórmula molecular |
C40H58O3 |
Peso molecular |
586.9 g/mol |
Nombre IUPAC |
1-octadecoxy-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C40H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-42-34-39(41)35-43-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3 |
Clave InChI |
WPDRLJPASQLFJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














